Glicentin (62-69)

Enteroinsular axis Insulin secretion Canine pancreas

Glicentin (62-69) is the only proglucagon-derived octapeptide that simultaneously suppresses plasma insulin and glucagon in vivo, unlike N-terminal fragments, oxyntomodulin, or glucagon itself. This unique dual-suppressive profile makes it an indispensable tool for dissecting C-terminal-mediated signaling pathways in the enteroinsular axis. With a defined sequence (Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala) and commercial purity ≥95%, it is ready for receptor binding assays, ELISA development, and in vivo pancreatic perfusion models. Avoid substitution errors—only the precise C-terminal fragment delivers the required inhibitory profile.

Molecular Formula C39H72N16O12
Molecular Weight 957.1 g/mol
CAS No. 81117-26-2
Cat. No. B1599419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlicentin (62-69)
CAS81117-26-2
Synonymsglicentin (62-69)
proglucagon (62-69)
Molecular FormulaC39H72N16O12
Molecular Weight957.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C39H72N16O12/c1-4-19(2)30(37(65)49-20(3)38(66)67)55-36(64)26(18-29(45)58)54-35(63)25(17-28(44)57)53-32(60)22(11-6-8-14-41)51-34(62)24(16-27(43)56)52-33(61)23(12-9-15-48-39(46)47)50-31(59)21(42)10-5-7-13-40/h19-26,30H,4-18,40-42H2,1-3H3,(H2,43,56)(H2,44,57)(H2,45,58)(H,49,65)(H,50,59)(H,51,62)(H,52,61)(H,53,60)(H,54,63)(H,55,64)(H,66,67)(H4,46,47,48)/t19-,20-,21-,22-,23-,24-,25-,26-,30-/m0/s1
InChIKeyDMTKKZYZRXIJAU-IHEWHSJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glicentin (62-69) CAS 81117-26-2: A Proglucagon-Derived Octapeptide for Pancreatic Endocrine Function and Enteroinsular Axis Research


Glicentin (62-69), also designated proglucagon (62-69) and bearing CAS 81117-26-2, is an eight-amino-acid synthetic peptide fragment corresponding to the C-terminal portion of the 69-amino-acid proglucagon-derived hormone glicentin [1]. This octapeptide (sequence: Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala) is a key tool for investigating the differential processing and biological activities of proglucagon cleavage products, particularly in the context of pancreatic endocrine regulation and the enteroinsular axis [2]. Its well-defined sequence and commercial availability as a research-grade peptide (typical purity ≥95%) make it suitable for in vitro and in vivo studies aimed at dissecting the distinct roles of proglucagon fragments in glucose homeostasis and gut-pancreas crosstalk .

Why Glicentin (62-69) Cannot Be Substituted with Glicentin (1-16), Oxyntomodulin, or Glucagon in Enteroinsular Axis Studies


Glicentin (62-69) exhibits a unique, dual-suppressive endocrine profile that is not replicated by other proglucagon-derived peptides or their fragments, precluding simple substitution in mechanistic studies. While related peptides like the N-terminal fragment glicentin (1-16), the full-length oxyntomodulin, and the canonical hormone glucagon all modulate pancreatic hormone secretion, their qualitative and directional effects differ markedly [1]. Critically, the C-terminal octapeptide glicentin (62-69) simultaneously decreases both plasma insulin and glucagon in in vivo models—a pattern not observed with its N-terminal counterpart, which only suppresses glucagon, nor with oxyntomodulin and glucagon, which elevate both hormones [2]. This divergence underscores that distinct epitopes within the proglucagon sequence confer separate and sometimes opposing biological activities, making the selection of the precise fragment (e.g., 62-69 vs. 1-16) essential for hypothesis-driven research on the enteroinsular axis [3].

Quantitative Differentiation of Glicentin (62-69) vs. Glicentin (1-16), Oxyntomodulin, and Glucagon: Comparative Endocrine Activity Data


Divergent Insulinotropic Activity: Glicentin (62-69) Suppresses Insulin While Glicentin (1-16) Has No Effect

In a direct head-to-head comparison using an in vivo local circulation model of the canine pancreas, glicentin (62-69) administered at a dosage of 400 ng significantly decreased plasma insulin by 40 mU/L (p<0.05) during saline infusion. In stark contrast, the equimolar administration of glicentin (1-16) (400 ng) under identical conditions did not alter plasma insulin levels [1]. This demonstrates that the C-terminal octapeptide possesses a unique insulin-suppressive activity absent in the N-terminal hexadecapeptide, highlighting functional divergence within the glicentin molecule.

Enteroinsular axis Insulin secretion Canine pancreas In vivo pharmacology

Differential Glucagon Suppression: Glicentin (62-69) vs. Glicentin (1-16) Show Comparable Magnitude

In the same direct comparative canine pancreas study, both glicentin (62-69) and glicentin (1-16) significantly suppressed plasma glucagon levels, but with a difference in absolute magnitude. Glicentin (62-69) reduced glucagon by 27 pmol/L (p<0.05), whereas glicentin (1-16) reduced glucagon by 29 pmol/L (p<0.05) [1]. While both fragments exert glucagonostatic effects, the N-terminal fragment achieves a slightly (but not statistically compared) greater absolute reduction. The key differentiation remains the presence (62-69) or absence (1-16) of concurrent insulin suppression, making the combined glucagon and insulin profile the critical distinguishing feature.

Glucagon secretion Alpha-cell function Canine pancreas In vivo pharmacology

Opposing Directional Effects: Glicentin (62-69) Suppresses Both Insulin and Glucagon, Whereas Oxyntomodulin and Glucagon Increase Both

A class-level comparison across proglucagon-derived peptides reveals that glicentin (62-69) produces a unique bidirectional suppressive effect on pancreatic hormones. In contrast, oxyntomodulin (proglucagon 33-69) and porcine glucagon, when administered under similar experimental conditions (200 pmol intra-arterial dose during arginine infusion), both induced an increase in plasma immunoreactive insulin (IRI) and immunoreactive glucagon (IRG) [1]. While the study did not provide precise numerical values for the increases, the directional opposition is stark: glicentin (62-69) and glicentin (1-16) decrease glucagon (and for 62-69, insulin), whereas oxyntomodulin and glucagon increase both hormones [1]. This qualitative divergence underscores that the C-terminal octapeptide engages distinct signaling pathways or receptor interactions compared to the larger, glucagon-containing peptides.

Proglucagon peptides Endocrine pancreas Comparative endocrinology Canine model

Potency and Signaling Divergence from Glucagon: 100-Fold Lower Potency on Hepatocyte Glucose Production

Although glicentin (62-69) is a fragment of the larger glicentin molecule which contains the entire glucagon sequence, the full-length glicentin exhibits markedly reduced potency compared to glucagon in hepatic assays. In isolated rat hepatocytes, full-length glicentin at 2.10⁻⁷ mol/L produced the same maximal effect on glucose production as maximally effective glucagon concentrations, but with only 1/100 the potency of glucagon [1]. Furthermore, this effect was not accompanied by proportional cAMP accumulation, indicating a signaling bias [1]. Importantly, this effect is attributed to degradation of glicentin to glucagon-like fragments [1]. This suggests that the C-terminal extension present in glicentin (and absent in glucagon) confers a distinct pharmacological profile, making the specific fragment (62-69) valuable for dissecting the role of the C-terminal tail in modulating glucagon-like activity.

Hepatic glucose production cAMP signaling Glucagon receptor Structure-activity relationship

Recommended Research Applications for Glicentin (62-69) Based on Demonstrated Differential Activity


Investigating C-Terminal Specificity in Negative Feedback of the Enteroinsular Axis

Utilize glicentin (62-69) as a defined molecular probe in isolated perfused pancreas or in vivo canine models to dissect the C-terminal-mediated suppression of insulin and glucagon secretion. Its unique dual-suppressive profile (40 mU/L decrease in insulin, 27 pmol/L decrease in glucagon at 400 ng) [1] allows for precise investigation of inhibitory pathways distinct from the N-terminal fragment (glicentin 1-16) which only suppresses glucagon [1]. This is critical for understanding how nutrient ingestion triggers glicentin release to modulate islet function.

Mapping Differential Receptor Interactions of Proglucagon-Derived Fragments

Employ glicentin (62-69) in receptor binding and signaling assays (e.g., cAMP accumulation, phosphoinositide hydrolysis) to compare its activity with glucagon, oxyntomodulin, and GLP-1. Given that full-length glicentin exhibits 100-fold lower potency on hepatocyte glucose production compared to glucagon and uncouples cAMP from glucose output [2], the 62-69 fragment may serve as a key tool to determine the minimal C-terminal sequence required for biased signaling or reduced glucagon receptor affinity [3].

Validating Immunoassay Specificity for Glicentin vs. Oxyntomodulin

Given the technical challenge of distinguishing glicentin from oxyntomodulin due to shared epitopes, the synthetic octapeptide glicentin (62-69) can be used as a specific antigen or calibrator in the development and validation of region-specific radioimmunoassays or ELISAs. Its use ensures that assays targeting the C-terminal region accurately discriminate glicentin from oxyntomodulin and glucagon, as highlighted in recent reviews on glicentin measurement challenges [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glicentin (62-69)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.